1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea
Description
This compound is a urea derivative featuring a 1,3-benzodioxole moiety linked via a urea bridge to a 2-hydroxy-2-(thiophen-2-yl)propyl group. The hydroxyl group on the propyl chain likely influences solubility and hydrogen-bonding capacity. This structure is unique among urea derivatives due to the combination of benzodioxole, thiophene, and hydroxyl functionalities .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-15(19,13-3-2-6-22-13)8-16-14(18)17-10-4-5-11-12(7-10)21-9-20-11/h2-7,19H,8-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLLLQHNKHTATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(thiophen-2-yl)propyl]urea is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a thiophenyl group through a hydroxypropyl urea framework. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| PC-3 | 7.5 | Cell cycle arrest at G0/G1 phase |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties . In particular, it exhibited significant activity against both Gram-positive and Gram-negative bacteria. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects . In vitro assays revealed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Modulation : It might interact with various cellular receptors, altering signaling pathways that lead to apoptosis or reduced inflammation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.
Study on Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against several cancer types. The results indicated that treatment with the compound led to significant tumor regression in xenograft models of breast cancer.
Research on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. The findings highlighted its potential as a lead compound for developing new antibiotics in the face of rising resistance.
Comparison with Similar Compounds
Comparison with Structural Analogs
Urea Derivatives with Benzodioxole and Thiophene Moieties
Compound CM874113 : 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(thiophen-2-yl)urea
- Structural Differences: Replaces the target compound’s 2-hydroxypropyl chain with a pyrrolidinone-methyl group.
- Implications: The pyrrolidinone introduces a rigid, planar structure that may reduce conformational flexibility compared to the hydroxyl-bearing propyl chain in the target compound. This could affect binding kinetics or solubility .
Compound 7a–7d () : Thiophene-linked benzoyl ureas
- Example: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea
- Key Differences: These compounds feature tetrahydrobenzo[b]thiophene cores and benzoyl substituents instead of benzodioxole. The absence of a hydroxyl group and the presence of cyano/hydrazone groups suggest distinct electronic and steric profiles .
Thiophene-Containing Ureas ()
- Example: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Comparison: Shares a thiophene and hydroxyl group but lacks the benzodioxole and urea bridge. The methylamino group may confer different pharmacokinetic properties, such as enhanced basicity .
Structural and Functional Analysis
Key Structural Features Influencing Activity
Hypothesized Pharmacological Implications
Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to CM874113’s pyrrolidinone or 7a’s hydrazone.
Binding Affinity : The benzodioxole-thiophene combination in the target compound and CM874113 could enhance π-π stacking in hydrophobic pockets, whereas 7a’s tetrahydrobenzo[b]thiophene might favor flat binding surfaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
